2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-5-methyl-2H-indole
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Overview
Description
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-5-methyl-2H-indole is a heterocyclic compound that features both pyrazole and indole moieties. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both nitrogen-containing rings makes it a versatile scaffold for the development of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-5-methyl-2H-indole typically involves the condensation of an appropriate hydrazine derivative with a suitable indole aldehyde or ketone. One common method includes the reaction of 5-methylindole-2-carbaldehyde with hydrazine hydrate under reflux conditions in ethanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for the addition of reagents and the monitoring of reaction progress can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-5-methyl-2H-indole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced pyrazole or indole derivatives.
Substitution: Formation of halogenated or alkylated products.
Scientific Research Applications
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-5-methyl-2H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-5-methyl-2H-indole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to interact with various molecular targets, including proteins and nucleic acids, through hydrogen bonding, π-π stacking, and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indole-4-carboxylic acid
- N-(1,2-dihydro-3H-pyrazol-3-ylidene)acetimidamide
- N-[(3Z)-5-Tert-butyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene]-N’-(4-chlorophenyl)urea
Uniqueness
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-5-methyl-2H-indole is unique due to the presence of both pyrazole and indole rings, which provide a versatile scaffold for the development of various biologically active molecules. Its specific substitution pattern also allows for unique interactions with molecular targets, making it a valuable compound in medicinal chemistry and organic synthesis.
Properties
CAS No. |
827317-38-4 |
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Molecular Formula |
C12H11N3 |
Molecular Weight |
197.24 g/mol |
IUPAC Name |
5-methyl-2-(1H-pyrazol-5-yl)-1H-indole |
InChI |
InChI=1S/C12H11N3/c1-8-2-3-10-9(6-8)7-12(14-10)11-4-5-13-15-11/h2-7,14H,1H3,(H,13,15) |
InChI Key |
KQIFIIIOFYMMJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2)C3=CC=NN3 |
Origin of Product |
United States |
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